molecular formula C22H44O B110267 Docosanal CAS No. 57402-36-5

Docosanal

Cat. No. B110267
CAS RN: 57402-36-5
M. Wt: 324.6 g/mol
InChI Key: ULCXRAFXRZTNRO-UHFFFAOYSA-N
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Description

Docosanol, also known as behenyl alcohol, is a saturated fatty alcohol containing 22 carbon atoms . It is traditionally used as an emollient, emulsifier, and thickener in cosmetics . In July 2000, docosanol was approved for medical use in the United States as an antiviral agent for reducing the duration of cold sores . It is sold under the brand name Abreva among others .


Molecular Structure Analysis

The electronic and vibrational spectral features of docosanol were explored by density functional theory simulations . Experimental FT-IR, FT-Raman and UV spectra were recorded and compared with the theoretically computed values .


Chemical Reactions Analysis

Docosanol exhibits antiviral activity against many lipid enveloped viruses including herpes simplex virus (HSV) . The electronic and vibrational spectral features of docosanol were explored by density functional theory simulations .


Physical And Chemical Properties Analysis

Docosanol has a molecular formula of C22H44O and a molar mass of 324.584 Da . Its melting point is 70 °C and boiling point is 180 °C at 29 Pa .

properties

IUPAC Name

docosanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h22H,2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCXRAFXRZTNRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205995
Record name Docosanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Docosanal

CAS RN

57402-36-5
Record name Docosanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57402-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Docosanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057402365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Docosanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Docosanal
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5NJ9XW9A6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of finding a high proportion of long-chain aldehydes, like docosanal, in buffalo seminal plasma?

A1: The study [] found that over half of the total aldehydes in buffalo seminal plasma were long-chain aldehydes, with docosanal (22:0) being the major one. While the specific function of docosanal in buffalo seminal plasma isn't explicitly discussed, the study highlights the abundance of long-chain polyunsaturated fatty acids in both the spermatozoa and seminal plasma. This suggests a potential link between these fatty acids and the presence of long-chain aldehydes, possibly through metabolic pathways. Further research is needed to elucidate the specific roles and interactions of these lipids in buffalo reproduction.

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